N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide
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Overview
Description
N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide is a chemical compound with the molecular formula C15H17N3 It is known for its unique structure, which includes an isopropyl group, a pyridinyl group, and a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide typically involves the reaction of 3-pyridinecarboxylic acid with isopropylamine and benzenecarboximidoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or benzenecarboximidamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridinyl or benzenecarboximidamide derivatives.
Scientific Research Applications
N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-isopropyl-N-(2-pyridinyl)benzenecarboximidamide
- N’-isopropyl-N-(4-pyridinyl)benzenecarboximidamide
- N’-isopropyl-N-(3-pyridinyl)benzamide
Uniqueness
N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-pyridinyl group, in particular, influences its reactivity and interaction with molecular targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
N'-propan-2-yl-N-pyridin-3-ylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12(2)17-15(13-7-4-3-5-8-13)18-14-9-6-10-16-11-14/h3-12H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMAGGQVBTMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC=CC=C1)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648947 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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